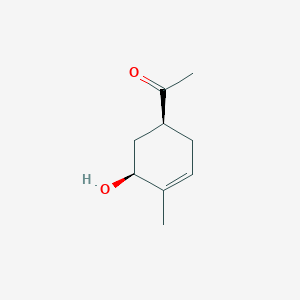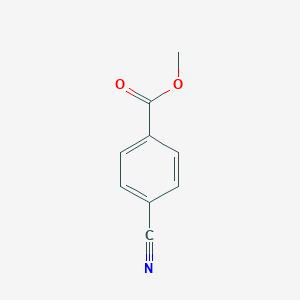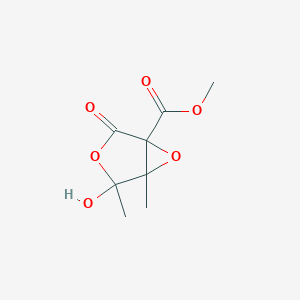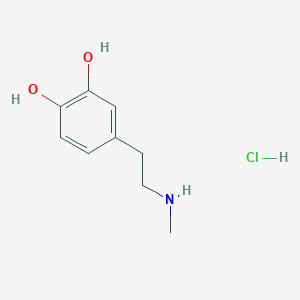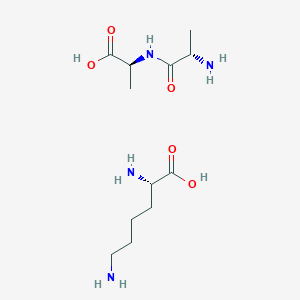
Poly(lysine(alanylalanine))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(lysine(alanylalanine)) is a biopolymer that has gained significant attention in the field of biomedicine due to its unique properties. This polymer is a combination of lysine and alanine-alanine dipeptides, which makes it a cationic and hydrophobic polymer. Poly(lysine(alanylalanine)) is synthesized through a simple and cost-effective method, which makes it an attractive option for various applications.
Wirkmechanismus
Poly(lysine(alanylalanine)) interacts with negatively charged molecules through electrostatic interactions, which leads to the formation of complexes. These complexes can then be internalized by cells through endocytosis, leading to the release of the cargo molecule. In gene therapy, poly(lysine(alanylalanine)) can also act as a transfection agent, facilitating the delivery of the gene into the cell nucleus.
Biochemische Und Physiologische Effekte
Poly(lysine(alanylalanine)) has been shown to have low toxicity and high biocompatibility, making it an attractive option for various applications. In vitro studies have shown that poly(lysine(alanylalanine)) can enhance the transfection efficiency of plasmid DNA, leading to increased gene expression. In vivo studies have shown that poly(lysine(alanylalanine)) can improve the pharmacokinetics and biodistribution of drugs, leading to increased efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
Poly(lysine(alanylalanine)) has several advantages for lab experiments, including its easy synthesis and purification, low toxicity, and high biocompatibility. However, the cationic nature of the polymer can also lead to non-specific interactions with negatively charged molecules, leading to decreased specificity. Additionally, the hydrophobic nature of the polymer can also lead to aggregation and precipitation in aqueous solutions.
Zukünftige Richtungen
Include the development of new synthesis methods, the optimization of existing methods, and the exploration of new applications. Poly(lysine(alanylalanine)) has the potential to revolutionize the field of biomedicine and improve the lives of millions of people worldwide.
Synthesemethoden
Poly(lysine(alanylalanine)) can be synthesized through two methods: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SOPS). In SPPS, the polymer is synthesized on a solid support, while in SOPS, the polymer is synthesized in a solution. Both methods involve the coupling of lysine and alanine-alanine dipeptides using a coupling reagent. The resulting polymer is then purified using various methods, such as dialysis and HPLC.
Wissenschaftliche Forschungsanwendungen
Poly(lysine(alanylalanine)) has various scientific research applications, including drug delivery, gene therapy, and tissue engineering. Due to its cationic nature, poly(lysine(alanylalanine)) can interact with negatively charged molecules, such as nucleic acids and proteins, making it an ideal candidate for drug delivery and gene therapy. In tissue engineering, poly(lysine(alanylalanine)) can be used as a scaffold material due to its biocompatibility and biodegradability.
Eigenschaften
CAS-Nummer |
130059-76-6 |
|---|---|
Produktname |
Poly(lysine(alanylalanine)) |
Molekularformel |
C12H26N4O5 |
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H12N2O3.C6H14N2O2/c1-3(7)5(9)8-4(2)6(10)11;7-4-2-1-3-5(8)6(9)10/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);5H,1-4,7-8H2,(H,9,10)/t3-,4-;5-/m00/s1 |
InChI-Schlüssel |
NNMKIPKDJJVWKP-JGAGYOMOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N |
SMILES |
CC(C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N |
Andere CAS-Nummern |
130059-76-6 |
Synonyme |
(poly-Lys)AA poly(Lys(DL-Ala-Ala)) poly(lysine(alanylalanine)) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



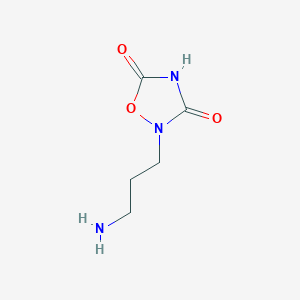
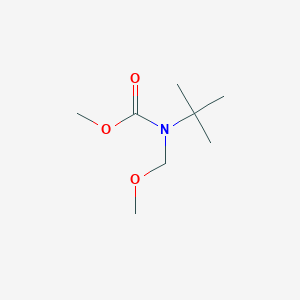
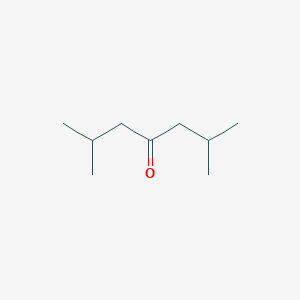
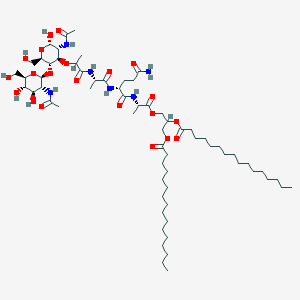
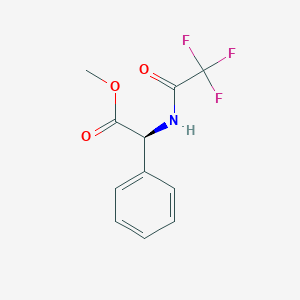
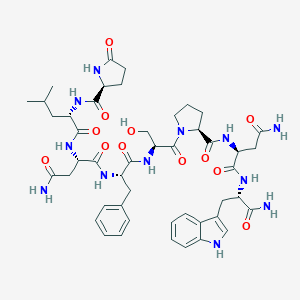
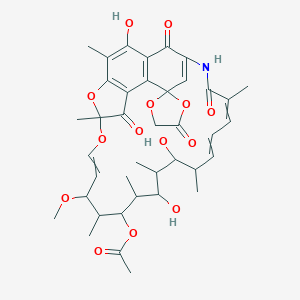
![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)
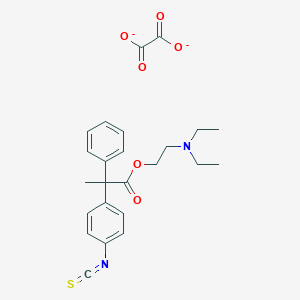
![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)
